1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine is a synthetic compound primarily investigated for its potential therapeutic applications. Specifically, it is recognized as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) []. These enzymes are responsible for the degradation of the endocannabinoids N-arachidonoyl ethanolamine (AEA) and 2-arachidonoylglycerol (2-AG), respectively []. By inhibiting these enzymes, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine increases the levels of AEA and 2-AG in the brain [].
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine acts as a dual inhibitor of FAAH and MAGL []. This means it prevents the breakdown of both AEA and 2-AG, leading to increased levels of these endocannabinoids in the brain []. The increased endocannabinoid levels are thought to be responsible for the observed pharmacological effects, which are mediated by the activation of cannabinoid receptors, primarily the CB1 receptor [].
The primary scientific application of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine is in preclinical research exploring its potential as a therapeutic agent for various conditions. One major area of focus is its potential for pain management, particularly neuropathic pain []. Studies in mice have shown that this compound can reduce mechanical allodynia induced by chronic constriction injury of the sciatic nerve, a model of neuropathic pain []. It is suggested that this analgesic effect is mediated through its action on the endocannabinoid system, particularly through CB1 receptor activation [].
Another application explored in research is its potential to induce effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis [, ]. Studies using drug-discrimination paradigms in mice have demonstrated that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-phenoxybenzyl)piperazine can substitute for THC, indicating shared subjective effects [, ]. This suggests a potential for this compound to be developed for therapeutic applications where THC-like effects are desired, such as in the treatment of nausea or appetite loss.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3